

# The Pharmacokinetics and Metabolism of Tivozanib: A Technical Overview

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

|                |           |
|----------------|-----------|
| Compound Name: | Tivozanib |
| Cat. No.:      | B1683842  |

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the in vivo pharmacokinetics and metabolism of **Tivozanib** (Fotivda®), a potent and selective oral tyrosine kinase inhibitor of vascular endothelial growth factor receptors (VEGFRs). **Tivozanib**'s mechanism of action involves the inhibition of VEGFR-1, -2, and -3, key mediators of tumor angiogenesis, growth, and metastasis.<sup>[1][2][3]</sup> A thorough understanding of its absorption, distribution, metabolism, and excretion (ADME) profile is critical for its effective and safe use in clinical practice.

## Mechanism of Action: VEGFR Signaling Inhibition

**Tivozanib** exerts its anti-tumor effects by targeting the VEGF signaling pathway, which is crucial for angiogenesis.<sup>[2]</sup> By binding to the ATP-binding site of VEGFR-1, -2, and -3, **Tivozanib** inhibits their phosphorylation and subsequent activation.<sup>[2][3]</sup> This blockade disrupts downstream signaling cascades, including the MAPK and PI3K/Akt pathways, ultimately leading to a reduction in endothelial cell proliferation, migration, and vascular permeability, thereby inhibiting tumor growth.<sup>[2][4]</sup>



[Click to download full resolution via product page](#)

**Caption:** Tivozanib's inhibition of the VEGF signaling pathway.

## Pharmacokinetic Profile

**Tivozanib** is characterized by a long absorption time and a terminal half-life that supports once-daily oral administration.[\[5\]](#)[\[6\]](#) Its pharmacokinetic parameters have been evaluated in healthy volunteers and patients with advanced solid tumors.

## Absorption

Following oral administration, **Tivozanib** is absorbed with a median time to maximum plasma concentration (Tmax) ranging from 2 to 24 hours.[\[1\]](#)[\[7\]](#) A study in healthy subjects receiving a radiolabeled dose reported a mean Tmax of 10.9 hours.[\[8\]](#) The presence of a high-fat meal decreases the maximum concentration (Cmax) by approximately 23% but does not significantly affect the overall exposure (AUC), suggesting the drug can be taken with or without food.[\[9\]](#)[\[10\]](#)

## Distribution

In the bloodstream, **Tivozanib** is extensively bound to plasma proteins (>99%), primarily albumin.[\[1\]](#)[\[4\]](#) This high degree of protein binding is independent of the drug concentration.[\[11\]](#) The apparent volume of distribution (V/F) is 123 L, indicating distribution into tissues.[\[4\]](#)

## Metabolism

**Tivozanib** is primarily metabolized by the cytochrome P450 3A4 (CYP3A4) enzyme, with minor contributions from CYP1A1 and several UGTs.[\[1\]](#)[\[4\]](#)[\[12\]](#) Despite this, the parent drug is the major circulating component, with unchanged **Tivozanib** accounting for over 90% of the drug-

related material in serum after a radiolabeled dose.[1][4][13] Identified metabolic pathways include demethylation, hydroxylation, and N-oxidation.[1]

## Excretion

Elimination of **Tivozanib** occurs predominantly through the feces.[4] In a mass balance study with healthy male volunteers who received a single oral dose of radiolabeled **Tivozanib**, a mean of 91.0% of the total radioactivity was recovered.[8] Of the administered dose, 79.3% was recovered in the feces (with approximately 26% as the unchanged parent drug) and 11.8% was recovered in the urine, exclusively as metabolites.[4][8] No unchanged **Tivozanib** is found in the urine.[8] The biological half-life ranges from 4.5 to 5.1 days (approximately 111 hours).[1][4]

## Quantitative Pharmacokinetic Data

The following tables summarize key pharmacokinetic parameters of **Tivozanib** from clinical studies.

Table 1: Single-Dose Pharmacokinetics of **Tivozanib** in Healthy Volunteers

| Parameter                               | Value                    | Study Population        | Reference |
|-----------------------------------------|--------------------------|-------------------------|-----------|
| Dose                                    | 1.34 mg (radiolabeled)   | 8 Healthy Males         | [4][8]    |
| Tmax (median)                           | 10 hours (range: 3-24)   | Healthy Volunteers      | [4]       |
| Tmax (mean $\pm$ SD)                    | 10.9 $\pm$ 5.84 hours    | 8 Healthy Males         | [8]       |
| Cmax (mean $\pm$ SD)                    | 12.1 $\pm$ 5.67 ng/mL    | 8 Healthy Males         | [4][8]    |
| AUC (mean $\pm$ SD)                     | 1084 $\pm$ 417.0 ng·h/mL | 8 Healthy Males         | [4][8]    |
| Half-life (t $_{1/2}$ ) (mean $\pm$ SD) | 89.3 $\pm$ 23.5 hours    | 8 Healthy Males         | [8]       |
| Half-life (t $_{1/2}$ )                 | ~111 hours               | Prescribing Information | [4]       |

Table 2: Excretion of **Tivozanib** in Healthy Volunteers (Single 1.34 mg Radiolabeled Dose)

| Excretion Route | % of Administered<br>(mean $\pm$ SD) | Form                           | Reference |
|-----------------|--------------------------------------|--------------------------------|-----------|
| Feces           | 79.3% $\pm$ 8.82%                    | Unchanged Drug and Metabolites | [8]       |
| Urine           | 11.8% $\pm$ 4.59%                    | Metabolites only               | [8]       |
| Total Recovery  | 91.0% $\pm$ 11.0%                    | N/A                            | [8]       |

## Experimental Protocols

### Human Mass Balance Study

To evaluate the ADME of **Tivozanib**, a Phase I, open-label, single-dose study was conducted in healthy male participants.[8]

- Protocol: Eight healthy male subjects received a single oral 1.5 mg dose of [14C]-**Tivozanib** (~160  $\mu$ Ci).[8]
- Sample Collection: Whole blood, serum, urine, and feces were collected for up to 28 days post-dose to measure total radioactivity, and for pharmacokinetic analysis and metabolite profiling.[8]
- Analysis: Concentrations of **Tivozanib** and its metabolites were determined through radioanalysis and chromatographic techniques.[8]



[Click to download full resolution via product page](#)

**Caption:** Workflow for a human radiolabeled ADME study.

## Pharmacokinetic Analysis in Patients

Pharmacokinetic data from patients with advanced solid tumors were collected in a Phase I dose-escalation study.[5]

- Protocol: Patients received oral **Tivozanib** once daily at doses of 1.0, 1.5, or 2.0 mg.[5]
- Sample Collection: Pharmacokinetic blood samples were collected on day 1 and day 28 of the treatment cycle at multiple time points (predose and 0.5, 1, 2, 4, 6, 8, 10, and 24 hours after dosing).[5]
- Analysis: **Tivozanib** serum concentrations were quantified using a validated method involving liquid-liquid extraction followed by high-performance liquid chromatography with

tandem mass spectrometry (HPLC/MS-MS).[\[5\]](#) The method was validated in the range of 0.089 to 89.3 ng/mL.[\[5\]](#)

## Drug-Drug Interactions

Given that **Tivozanib** is a substrate of CYP3A4, there is a potential for drug-drug interactions. [\[4\]](#)[\[12\]](#)

- CYP3A4 Inducers: Co-administration with strong CYP3A4 inducers, such as rifampicin, can decrease **Tivozanib** plasma concentrations, potentially reducing its efficacy.[\[1\]](#)[\[11\]](#) One study showed that rifampicin cut the half-life and total exposure (AUC) of **Tivozanib** in half. [\[1\]](#) Therefore, concomitant use should be avoided.[\[11\]](#)
- CYP3A4 Inhibitors: Co-administration with strong CYP3A4 inhibitors, like ketoconazole, did not show a clinically relevant effect on **Tivozanib**'s pharmacokinetics.[\[1\]](#)

## Tivozanib ADME Summary

The journey of **Tivozanib** through the body involves oral absorption, extensive distribution with high plasma protein binding, limited metabolism primarily via CYP3A4, and elimination mainly through the feces.

[Click to download full resolution via product page](#)**Caption:** Overview of Tivozanib's ADME pathway in vivo.

## Conclusion

**Tivozanib** exhibits a predictable pharmacokinetic profile characterized by a long half-life, allowing for once-daily dosing. It undergoes limited metabolism, with the parent drug being the primary active moiety. The main route of elimination is fecal. An understanding of its primary metabolism by CYP3A4 is crucial for managing potential drug-drug interactions, particularly with strong inducers of this enzyme. These pharmacokinetic and metabolic properties contribute to its clinical activity and manageable safety profile in the treatment of advanced renal cell carcinoma.

#### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. Tivozanib - Wikipedia [en.wikipedia.org]
- 2. What is the mechanism of Tivozanib? [synapse.patsnap.com]
- 3. fotivdahcp.com [fotivdahcp.com]
- 4. go.drugbank.com [go.drugbank.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. aveooncology.com [aveooncology.com]
- 7. Tivozanib: Current status and future directions in the treatment of solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Absorption, Metabolism, and Excretion of [(14) C]-Tivozanib, a Vascular Endothelial Growth Factor Receptor Tyrosine Kinase Inhibitor, in Healthy Male Participants: A Phase I, Open-Label, Mass-Balance Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
- 10. The effect of food on the pharmacokinetics of tivozanib hydrochloride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. oncologynewscentral.com [oncologynewscentral.com]
- 12. Tivozanib - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. Tivozanib | C22H19CIN4O5 | CID 9911830 - PubChem [pubchem.ncbi.nlm.nih.gov]

- To cite this document: BenchChem. [The Pharmacokinetics and Metabolism of Tivozanib: A Technical Overview]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1683842#pharmacokinetics-and-metabolism-of-tivozanib-in-vivo>

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)